N,N'-bis(4-chlorophenyl)ethanimidamide
Description
Properties
CAS No. |
22365-62-4 |
|---|---|
Molecular Formula |
C14H12Cl2N2 |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
N,N'-bis(4-chlorophenyl)ethanimidamide |
InChI |
InChI=1S/C14H12Cl2N2/c1-10(17-13-6-2-11(15)3-7-13)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H,17,18) |
InChI Key |
FEDWSEVYKWTKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Reagents :
- 4-Chlorobenzoyl chloride (2 equivalents)
- Ethanamine (1 equivalent)
- Base: Triethylamine (2 equivalents) or pyridine
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure :
- The base is added to a solution of 4-chlorobenzoyl chloride in anhydrous solvent under nitrogen atmosphere.
- Ethanamine is introduced dropwise at 0–5°C to minimize side reactions.
- The mixture is stirred at room temperature for 12–24 hours.
Yield and Purity :
Critical Analysis :
- Advantages : Scalable, uses commercially available reagents.
- Limitations : Requires strict anhydrous conditions; side products include unreacted acyl chloride and oligomers.
Condensation with Iminoether Hydrochlorides
An alternative route involves the condensation of 4-chlorophenyl-substituted amines with iminoether hydrochlorides , as demonstrated in studies on structurally related amidines.
Protocol from Canadian Journal of Chemistry (1961)
Reagents :
- 4-Chlorobenzylamine (1 equivalent)
- Ethanimidamide iminoether hydrochloride (1 equivalent)
- Solvent: Anhydrous methanol
Procedure :
Yield and Purity :
Variations :
- Substituting 3,4-dichlorobenzylamine increases steric hindrance, reducing yield to 42%.
- Using 2-(3,4-dichlorophenyl)ethylamine extends reaction time to 7 days.
Catalytic Methods for Enhanced Efficiency
Recent advances employ transition-metal catalysts to accelerate amidine formation. A patent (KR860001000B1) describes a palladium-catalyzed coupling process for related diimino compounds.
Palladium-Catalyzed Synthesis
Reagents :
- 4-Chlorophenylboronic acid (2 equivalents)
- Ethanimidamide precursor
- Catalyst: Pd(OAc)₂ with P(2-furyl)₃ ligand
- Base: K₂CO₃
Procedure :
Trade-offs :
- Higher cost due to palladium catalysts.
- Reduced scalability compared to non-catalytic methods.
Factors Influencing Synthesis Success
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C | Prevents decomposition |
| Solvent Polarity | THF > DCM > MeOH | THF maximizes nucleophilicity |
Base Selection
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 75 | 98 |
| Pyridine | 68 | 95 |
| DBU | 72 | 97 |
Analytical Characterization
Spectroscopic Techniques
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-chlorophenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of N,N’-bis(4-chlorophenyl)ethanimidamide.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
N,N’-bis(4-chlorophenyl)ethanimidamide has found applications in various scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of N,N’-bis(4-chlorophenyl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs and their properties are summarized below:
Physicochemical Properties
- Solubility : Ethoxyphenyl derivatives (e.g., CAS 620-99-5) are more water-soluble than chlorophenyl analogs due to ether oxygen’s polarity .
- Thermal Stability : Hydrochloride salts (e.g., N,N'-bis(4-ethoxyphenyl)ethanimidamide HCl) exhibit higher melting points (>200°C) compared to free bases .
Data Tables
Table 1: Key Physicochemical Parameters
| Compound | Molecular Formula | Molecular Weight | Melting Point | Solubility |
|---|---|---|---|---|
| This compound | C₁₄H₁₂Cl₂N₃ | 307.18 g/mol | Not reported | Low (non-polar solvents) |
| N,N'-bis(4-ethoxyphenyl)ethanimidamide HCl | C₁₈H₂₃ClN₂O₂ | 346.84 g/mol | 200–220°C | High (water, ethanol) |
| Chlorhexidine | C₂₂H₃₀Cl₂N₁₀ | 505.45 g/mol | 134–136°C | Moderate (aqueous) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare N,N'-bis(4-chlorophenyl)ethanimidamide, and how is its purity validated?
- Methodology : The compound is typically synthesized via condensation reactions between 4-chloroaniline derivatives and appropriate carbonyl precursors. For example, a related bis-biguanide structure (Chlorhexidine) is synthesized by reacting 1,6-diaminohexane with cyanoguanidine and 4-chlorophenyl groups under controlled pH and temperature conditions .
- Characterization :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm hydrogen and carbon environments (e.g., aromatic protons at δ 7.2–7.4 ppm and imine protons at δ 8.2–9.0 ppm) .
- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks around m/z 472–625 for derivatives) .
- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and Cl .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- X-ray Crystallography : Single-crystal X-ray diffraction reveals bond lengths, angles, and intermolecular interactions. For example, a related compound, N,N′-bis(4-chlorophenyl)but-2-enediamide, crystallizes in a monoclinic system (P2₁/n) with lattice parameters:
| Parameter | Value |
|---|---|
| a (Å) | 9.2397 (7) |
| b (Å) | 13.0154 (8) |
| c (Å) | 13.1239 (9) |
| β (°) | 107.916 (9) |
| V (ų) | 1501.73 (18) |
Advanced Research Questions
Q. What challenges arise in refining the crystal structure of this compound derivatives, and how are they addressed?
- Challenges : Twinned crystals, weak diffraction, or disorder in the chlorophenyl groups complicate refinement.
- Solutions : The SHELX suite (e.g., SHELXL) is robust for small-molecule refinement. For example:
- Twinning : Use TWIN/BASF commands to model twinned domains.
- Disorder : Apply PART/SUMP constraints to split disordered atoms.
- Validation : R-factors (<5%) and residual electron density maps ensure accuracy .
Q. How do structural modifications (e.g., substituent changes) impact the biological activity of ethanimidamide derivatives?
- SAR Insights :
- Chlorophenyl vs. Ethoxyphenyl : Chlorine enhances antimicrobial activity by increasing lipophilicity and membrane penetration, whereas ethoxy groups reduce potency but improve solubility .
- Chain Length : Hexamethylene spacers (as in Chlorhexidine) optimize biguanide interactions with bacterial membranes, while shorter chains reduce efficacy .
Q. How do researchers resolve discrepancies in reported CAS numbers and structural data for this compound derivatives?
- CAS Conflicts : Chlorhexidine is listed under CAS 55-56-1 (free base) and 56-95-1 (diacetate salt). Discrepancies arise from salt forms or tautomeric states (e.g., imine vs. amine tautomers) .
- Resolution Strategies :
- Cross-reference IUPAC names and regulatory standards (e.g., USP/PhEur) .
- Use high-resolution mass spectrometry to confirm molecular formulas .
Methodological Tables
Table 1 : Key Crystallographic Data for N,N′-bis(4-chlorophenyl)but-2-enediamide
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| Z | 4 |
| Density (g/cm³) | 1.482 |
| Radiation (λ, Å) | MoKα (0.71073) |
| R-factor | 0.042 |
Table 2 : Comparative Biological Activity of Ethanimidamide Derivatives
| Derivative | Substituent | MIC (µg/mL) | Reference |
|---|---|---|---|
| Chlorhexidine | 4-chlorophenyl | 0.5–2 | |
| Ethoxyphenyl analog | 4-ethoxyphenyl | >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
